molecular formula C11H15N3O2 B1608237 3-Amino-2-piperazin-1-ylbenzoic acid CAS No. 394655-10-8

3-Amino-2-piperazin-1-ylbenzoic acid

Cat. No. B1608237
CAS RN: 394655-10-8
M. Wt: 221.26 g/mol
InChI Key: FALFNUUTHISYQR-UHFFFAOYSA-N
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Description

3-Amino-2-piperazin-1-ylbenzoic acid is a molecule of significant interest in various fields of research, including organic chemistry, medicinal chemistry, and pharmaceuticals. It has a molecular formula of C11H15N3O2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group and a piperazine ring . The molecular weight is 221.25600 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Piperazine derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The synthesis involves the condensation of acid chlorides with hydroxyethyl piperazine and dichloropiperazine, leading to the formation of compounds with variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Pharmacological Evaluation for Antidepressant and Antianxiety Activity

  • Novel series of derivatives incorporating the piperazine moiety have been synthesized and evaluated for their antidepressant and antianxiety activities. The synthesis pathway began with 2-acetylfuran and involved several steps leading to compounds showing significant pharmacological activities (Kumar et al., 2017).

Anticancer Activity

  • Piperazine-2,6-dione and its derivatives were synthesized and evaluated for their anticancer activity. The synthesis utilized iminodiacetic acid and various amines, leading to compounds that exhibited good anticancer activity against several cancer cell lines (Kumar et al., 2013).

Antitubercular Activity

  • Derivatives of phenylpiperazine were synthesized and evaluated for their tuberculostatic activity. The synthesis involved the cyclization of phenylpiperazineacetic hydrazide, yielding compounds with minimum inhibiting concentrations within a specific range against tuberculosis (Foks et al., 2004).

Antimicrobial and Antitubercular Activities

  • A series of 1, 3, 4-oxadiazoles incorporating piperazine scaffolds were synthesized and evaluated for their antimicrobial, antitubercular, and antioxidant activities. These compounds showed significant activities, highlighting the potential of piperazine derivatives in developing therapeutic agents (Bhati et al., 2019).

Future Directions

The future directions for research on 3-Amino-2-piperazin-1-ylbenzoic acid and related compounds could involve the development of new analogs with enhanced activities and minimal toxicity . This could be achieved through detailed structure-activity relationship (SAR) analysis .

properties

IUPAC Name

3-amino-2-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9-3-1-2-8(11(15)16)10(9)14-6-4-13-5-7-14/h1-3,13H,4-7,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALFNUUTHISYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377970
Record name 3-amino-2-piperazin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

394655-10-8
Record name 3-amino-2-piperazin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-piperazin-1-ylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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